N'-hydroxy-2-{3H-imidazo[4,5-b]pyridin-2-yl}ethanimidamide
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Overview
Description
N’-hydroxy-2-{3H-imidazo[4,5-b]pyridin-2-yl}ethanimidamide is a chemical compound with the molecular formula C8H9N5O and a molecular weight of 191.19 g/mol . This compound belongs to the class of imidazopyridines, which are known for their diverse biological activities and potential therapeutic applications .
Mechanism of Action
Target of Action
N’-hydroxy-2-{3H-imidazo[4,5-b]pyridin-2-yl}ethanimidamide, also known as 1H-Imidazo[4,5-b]pyridine-2-ethanimidamide, N-hydroxy-, is a potent inhibitor of intracellular Akt activation and its downstream target, PRAS40 . Akt, also known as Protein Kinase B (PKB), is a serine/threonine-specific protein kinase that plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription and cell migration.
Mode of Action
The compound interacts with its targets by inhibiting the activation of Akt and its downstream target, PRAS40 . This inhibition is likely achieved through the process of phosphorylation, a common regulatory mechanism in cell signaling pathways .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Akt signaling pathway. Akt is a central node in the cell signaling response to insulin and growth factors, and is dysregulated in a variety of cancers. By inhibiting Akt activation, this compound can potentially disrupt these pathological signaling pathways .
Result of Action
The molecular and cellular effects of the compound’s action are primarily its inhibitory effects on Akt activation and its downstream target, PRAS40 . This could potentially lead to the disruption of pathological cell signaling pathways in diseases such as cancer.
Preparation Methods
Chemical Reactions Analysis
N’-hydroxy-2-{3H-imidazo[4,5-b]pyridin-2-yl}ethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N’-hydroxy-2-{3H-imidazo[4,5-b]pyridin-2-yl}ethanimidamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
N’-hydroxy-2-{3H-imidazo[4,5-b]pyridin-2-yl}ethanimidamide can be compared with other imidazopyridine derivatives, such as:
Imidazo[4,5-c]pyridine: Similar in structure but with different biological activities.
Imidazo[1,5-a]pyridine: Known for its use in various therapeutic applications.
Imidazo[1,2-a]pyridine: Another isomer with distinct chemical properties and applications.
The uniqueness of N’-hydroxy-2-{3H-imidazo[4,5-b]pyridin-2-yl}ethanimidamide lies in its specific structure, which imparts unique biological activities and potential therapeutic benefits .
Properties
IUPAC Name |
N'-hydroxy-2-(1H-imidazo[4,5-b]pyridin-2-yl)ethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O/c9-6(13-14)4-7-11-5-2-1-3-10-8(5)12-7/h1-3,14H,4H2,(H2,9,13)(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOXHFMHEMBOZST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(N2)CC(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(N=C1)N=C(N2)C/C(=N/O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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